LP-922056

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

LP 922056 の合成には、いくつかの重要なステップが含まれます。

化学反応の分析

Bromination at C7

4-Methoxythieno[3,2-d]pyrimidine (4 ) undergoes regioselective bromination with N-bromosuccinimide (NBS) in acetonitrile/acetic acid to yield 5 (7-bromo-4-methoxythieno[3,2-d]pyrimidine) . The reaction proceeds via radical intermediates, favoring C7 due to electron density distribution .

Suzuki–Miyaura Coupling

The introduction of the cyclopropyl group employs a Pd-catalyzed cross-coupling between bromide 5 and MIDA-boronate 11 . Key optimizations include:

-

Slow-release boron reagent : MIDA-boronate minimizes side reactions .

-

Catalyst recycling : Stalled reactions on large scales (>9.3 g) were resolved by isolating crude 6 and repeating the coupling .

Electrophilic Chlorination at C6

1-Chloro-1,2-benziodoxol-3-one (12 ) selectively chlorinates 6 in DMF at 50°C, avoiding cyclopropane ring opening observed with N-chlorosuccinimide (NCS) . LCMS analysis confirmed <5% side products (e.g., 14 /15 ) .

Ester Hydrolysis

Methyl ester 10 is hydrolyzed with NaOH in MeOH/H₂O to yield the carboxylic acid 1 . This step achieves >99% purity after recrystallization .

Reaction Optimizations

-

Chlorination Selectivity : Replacing NCS with 12 increased yield from 60% to 94% and reduced purification steps .

-

Large-Scale Coupling : Using MIDA-boronate 11 instead of cyclopropylboronic acid reduced equivalents from 2.5 to 1.5, lowering costs .

-

Workflow Efficiency : Intermediate 9 was carried forward without purification, minimizing losses .

Analytical Characterization

-

NMR : Key signals for 1 include δ 9.15 (CH, cyclopropane) and δ 5.8 (CH₂, thioglycolate) .

-

HRMS : Observed [M+H]⁺ = 300.9866 vs. theoretical 300.9867 .

Comparative Reactivity

This compound’s synthesis avoids common pitfalls in thienopyrimidine chemistry:

| Challenge | Solution | Outcome |

|---|---|---|

| Cyclopropane ring opening | Using 12 instead of NCS | 94% yield, no ring degradation |

| Low coupling efficiency | MIDA-boronate 11 | 95% yield, reduced boronic acid |

| Over-chlorination | Controlled electrophilic conditions | Single regioisomer (>99% pure) |

This synthesis route has been scaled to produce multigram quantities of this compound, enabling preclinical studies on Wnt signaling modulation .

科学的研究の応用

Bone Growth and Osteogenesis

LP-922056 has been extensively studied for its anabolic effects on bone tissue. Research indicates that treatment with this compound significantly increases cortical bone thickness and strength in mouse models.

Key Findings:

- In Vivo Studies : Mice treated with this compound at a dosage of 10 mg/kg showed a marked increase in cortical bone thickness over four weeks. Specifically, the midshaft femur demonstrated enhanced strength and mass in both gonadal intact and ovariectomized rodents .

- Mechanistic Insights : The compound upregulates alkaline phosphatase (Alpl) mRNA levels, indicating increased osteoblast activity and endocortical bone formation .

| Study Type | Dosage | Duration | Observed Effect |

|---|---|---|---|

| In Vivo (Mice) | 10 mg/kg | 4 weeks | Increased cortical bone thickness and strength |

| Mechanistic Study | N/A | N/A | Upregulation of Alpl mRNA levels |

Cancer Research

This compound has shown promise in inhibiting the proliferation of cancer cells, particularly those with mutations in the adenomatous polyposis coli (APC) gene.

Key Findings:

- Cell Line Studies : The compound effectively inhibits the growth of APC-mutant cell lines, demonstrating its potential as an anti-cancer agent .

- In Vivo Efficacy : In models of intestinal adenomas, this compound reduced tumor proliferation, suggesting its utility in colorectal cancer research .

| Study Type | Cell Line | Effect on Proliferation |

|---|---|---|

| In Vitro | APC-mutant | Inhibition observed |

| In Vivo | Intestinal Adenomas | Reduced proliferation |

Neurological Studies

Although this compound is not suitable for central nervous system (CNS) penetration due to its pharmacokinetic properties, it serves as a valuable tool for peripheral studies related to Wnt signaling's role in neurological conditions.

Key Findings:

- CNS Penetration Studies : Pharmacokinetic evaluations indicate low brain penetration (brain/plasma concentration ratio of 0.01), making it more appropriate for peripherally restricted studies .

- Potential Applications : Understanding Notum's role in neurodegenerative diseases like Alzheimer’s could lead to the development of more effective CNS-penetrant analogs .

Case Study 1: Bone Density Enhancement

A study conducted by Lexicon Pharmaceuticals demonstrated that continuous administration of this compound led to significant improvements in bone density metrics among aging mouse models. The findings highlighted the compound's potential for treating osteoporosis or age-related bone density loss.

Case Study 2: Cancer Proliferation Inhibition

In a preclinical model of colorectal cancer, this compound was administered to mice with APC mutations. Results indicated a substantial reduction in tumor size and proliferation rates compared to control groups, suggesting a therapeutic avenue for Notum inhibition in cancer treatment.

作用機序

LP 922056 は、Wnt タンパク質の脱パルミトレオイル化を媒介するカルボキシエステラーゼである Notum を阻害することにより、その効果を発揮します . この阻害は Wnt シグナル伝達を活性化し、これは骨形成やその他の生理学的プロセスにおいて重要な役割を果たします . この化合物は、ヒト細胞ベースのアッセイでは 21 ナノモル、マウス細胞ベースのアッセイでは 55 ナノモルの EC50 値で、高い効力を示しています .

類似の化合物との比較

LP 922056 は、高い効力と経口活性により、他の Notum 阻害剤と比べてユニークです . 類似の化合物には以下が含まれます。

サリノマイシンナトリウム塩: Wnt/β-カテニンシグナル伝達も阻害する抗生物質カリウムイオンフォア.

その他の Notum 阻害剤: Notum を阻害するさまざまな化合物ですが、効力、選択性、薬物動態特性が異なる場合があります.

類似化合物との比較

LP 922056 is unique compared to other Notum inhibitors due to its high potency and oral activity . Similar compounds include:

Salinomycin sodium salt: An antibiotic potassium ionophore that also inhibits Wnt/β-catenin signaling.

Other Notum inhibitors: Various other compounds that inhibit Notum but may differ in their potency, selectivity, and pharmacokinetic properties.

LP 922056 stands out due to its specific inhibition of Notum and its significant effects on bone formation and cancer cell proliferation .

生物活性

Overview of Notum and Wnt Signaling

The Wnt signaling pathway is crucial for numerous cellular processes such as development, differentiation, and tissue homeostasis. Notum acts as a negative regulator by removing palmitoleate from Wnt proteins, thus inhibiting their ability to bind to Frizzled receptors and activate downstream signaling pathways. Inhibition of Notum can therefore enhance Wnt signaling, making it a target for drug discovery in diseases characterized by impaired Wnt signaling.

LP-922056 selectively inhibits Notum with high potency:

- IC50 : 1 nM

- EC50 : 23 nM

This compound's structure allows it to effectively bind to the active site of Notum, preventing its enzymatic activity and subsequently enhancing Wnt signaling (Table 1).

Pharmacokinetics

Pharmacokinetic studies in mice reveal important data regarding this compound's bioavailability and distribution:

- Oral Bioavailability : Approximately 65%

- Half-Life : 8 hours

- Plasma Clearance : Low relative to liver blood flow

However, it has been noted that this compound has limited ability to penetrate the blood-brain barrier (BBB), which restricts its use in central nervous system (CNS) models where brain penetration is critical (Table 2) .

| Parameter | Value |

|---|---|

| Oral Bioavailability | 65% |

| Half-Life | 8 hours |

| Plasma Clearance | Low |

| BBB Penetration | Negligible (Kp < 0.01) |

Case Studies

-

Alzheimer's Disease Model

In a study examining the effects of this compound on Alzheimer's disease models, researchers found that inhibition of Notum led to enhanced Wnt signaling, which correlated with improved synaptic function and cognitive performance in treated mice. The study highlighted the potential for this compound as a therapeutic agent in neurodegenerative diseases characterized by disrupted Wnt signaling . -

Bone Density Studies

Another investigation focused on the impact of this compound on bone density in rodent models. The results indicated that treatment with the inhibitor increased cortical bone thickness and strength by stimulating endocortical bone formation through enhanced Wnt signaling pathways .

Synthesis and Development

The synthesis of this compound has been optimized for scalability using improved methods involving electrophilic chlorination. This process enhances the yield and purity of the compound, making it more accessible for research applications. The synthetic route involves key steps such as Suzuki-Miyaura cross-coupling reactions .

Structural Insights

Recent structural studies have provided insights into how this compound interacts with Notum at the molecular level. Crystallography data reveal that the compound occupies the palmitoleate binding pocket effectively, forming critical hydrogen bonds with key amino acids in the active site .

特性

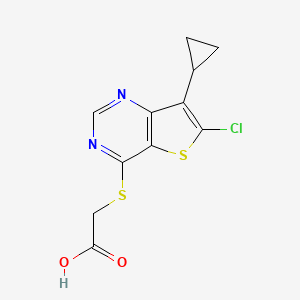

IUPAC Name |

2-(6-chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S2/c12-10-7(5-1-2-5)8-9(18-10)11(14-4-13-8)17-3-6(15)16/h4-5H,1-3H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYRIWUQISYYHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(SC3=C2N=CN=C3SCC(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。